molecular formula C12H11ClN2O B13875909 2-chloro-N-(2-pyrrol-1-ylphenyl)acetamide

2-chloro-N-(2-pyrrol-1-ylphenyl)acetamide

Cat. No.: B13875909
M. Wt: 234.68 g/mol
InChI Key: JIBVKFIKRIADEP-UHFFFAOYSA-N
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Description

2-chloro-N-(2-pyrrol-1-ylphenyl)acetamide is an organic compound with the molecular formula C12H13ClN2O It is a derivative of acetamide, featuring a chloro group and a pyrrole ring attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-pyrrol-1-ylphenyl)acetamide typically involves the reaction of 2-chloroacetyl chloride with 2-(1H-pyrrol-1-yl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-pyrrol-1-ylphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The pyrrole ring can be oxidized to form different derivatives.

    Reduction Reactions: The compound can be reduced to form amine derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of pyrrole N-oxide derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

2-chloro-N-(2-pyrrol-1-ylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-pyrrol-1-ylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and pyrrole ring play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-pyrrolidin-1-ylphenyl)acetamide
  • 2-chloro-N-(2-pyrrol-2-ylphenyl)acetamide
  • 2-chloro-N-(2-pyrrol-3-ylphenyl)acetamide

Uniqueness

2-chloro-N-(2-pyrrol-1-ylphenyl)acetamide is unique due to the specific positioning of the pyrrole ring and the chloro group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

2-chloro-N-(2-pyrrol-1-ylphenyl)acetamide

InChI

InChI=1S/C12H11ClN2O/c13-9-12(16)14-10-5-1-2-6-11(10)15-7-3-4-8-15/h1-8H,9H2,(H,14,16)

InChI Key

JIBVKFIKRIADEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCl)N2C=CC=C2

Origin of Product

United States

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